molecular formula C24H30O4 B1171052 Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated CAS No. 160611-48-3

Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated

Cat. No. B1171052
CAS RN: 160611-48-3
M. Wt: 382.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated copolymer involves the copolymerization of styrene and maleic anhydride in the presence of a radical initiator, followed by partial esterification and termination with cumene. The copolymerization is usually carried out in an organic solvent, such as toluene or chloroform, at high temperature and under nitrogen atmosphere. The resulting product is a white or yellowish powder that is soluble in organic solvents.


Molecular Structure Analysis

The molecular structure of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated is represented by the SMILES notation: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4 .


Physical And Chemical Properties Analysis

The average molecular weight (Mn) of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated is approximately 1,900 by GPC . The composition includes acid groups converted to ester, 50% . The acid number is 200-240 mg KOH/g . The transition temperature (Tg) is 110 °C . It is soluble in ketones, ethers, and alkali .

Mechanism of Action

The mechanism of action of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated copolymer in drug delivery involves the formation of micelles, which are small aggregates of copolymer molecules in aqueous solution. The hydrophobic styrene units form the core of the micelle, while the hydrophilic maleic acid units form the shell. The drugs can be encapsulated in the core of the micelle, and the micelles can then be targeted to specific cells or tissues.

properties

IUPAC Name

cumene;furan-2,5-dione;propan-1-ol;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.C8H8.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3-4/h3-8H,1-2H3;2-7H,1H2;1-2H;4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTSMFIHSFDBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO.CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156593870

CAS RN

160611-48-3
Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160611-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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